10-Formylfolic acid, also known as 10-formylpteroylglutamic acid, is a naturally occurring form of folate, a B vitamin essential for numerous biological processes. [, , , , , , , , , , , , , ] It exists as a folate monoglutamate, meaning it possesses a single glutamic acid residue. [, , , , , , , , , , , , ] While 5-methyltetrahydrofolate is the predominant form of folate in many food sources, 10-formylfolic acid plays a significant role in folate metabolism and has been the subject of extensive scientific research. [, , , , , , , , , , , , , ]
The synthesis of 10-formylfolic acid can be achieved through various methods, with one notable approach involving the reaction of N-(p-[(2-amino-4-hydroxypyrimido[4,5-b]pyrazin-6-yl)methyl]-formamidobenzoyl)-L-glutamic acid with formic acid.
The molecular structure of 10-formylfolic acid features a pteridine ring system linked to a para-amino benzoic acid moiety and an L-glutamic acid unit. The presence of the formyl group at the 10-position enhances its reactivity and biological activity.
10-Formylfolic acid participates in various chemical reactions that are crucial for cellular metabolism:
The mechanism of action of 10-formylfolic acid primarily involves its role as a cofactor in enzymatic reactions that facilitate one-carbon transfers critical for DNA synthesis and repair:
The physical and chemical properties of 10-formylfolic acid are essential for understanding its behavior in biological systems:
10-Formylfolic acid has several scientific applications:
10-Formylfolic acid (10-CHO-FA) is an oxidized folate derivative formed through non-enzymatic oxidation or enzymatic side reactions. Unlike its reduced counterpart 10-formyltetrahydrofolate (10-formyl-THF), which serves as a vital one-carbon (1C) donor, 10-CHO-FA arises primarily under oxidative stress conditions. The formation pathway involves:
10-CHO-FA acts as a potent inhibitor of dihydrofolate reductase (DHFR), a key enzyme in folate recycling. It binds DHFR with high affinity (Ki ≈ 10–8 M), disrupting tetrahydrofolate regeneration and nucleotide synthesis [4] [8]. This contrasts with 10-formyl-DHF, which remains bioactive in purine synthesis [6].
Table 1: Enzymatic Conversions Involving 10-Formylfolic Acid Precursors
Substrate | Product | Enzyme/Condition | Biological Consequence |
---|---|---|---|
10-Formyl-THF | 10-Formyl-DHF | Non-enzymatic oxidation | Precursor to 10-formylfolic acid |
10-Formyl-DHF | 10-Formylfolic acid | Non-enzymatic oxidation | Irreversible inactivation |
Folic acid | 10-Formylfolic acid | Rat liver slices | DHFR inhibition [4] |
10-Formylfolic acid | None | Not metabolized by mammalian cells | Accumulation as endpoint |
Unlike reduced folates, 10-formylfolic acid lacks bioactivity in nucleotide biosynthesis:
Disruption of 10-formyl-THF metabolism causes ZMP accumulation (5-aminoimidazole-4-carboxamide ribonucleotide), an AICAR transformylase substrate. Jurkat and HEK293T cells cultured in physiological folate (25 nM) show 3–5-fold higher ZMP vs. high-folate conditions (2200 nM) [7]. This impairs de novo purine synthesis and reduces ATP generation.
Table 2: Carbon Sources for *De Novo Purine Synthesis*
Carbon Source | Primary Position Enriched | Associated Transformylase | 10-Formylfolic Acid Bioactivity |
---|---|---|---|
Glycine (C2) | C8 | GAR transformylase | Inactive |
Histidine (ring-2-C) | C2 | AICAR transformylase | Inactive |
Formate | C2 | AICAR transformylase | Inactive |
Serine (C3) | C8/C2 | Both | Inactive |
Rat liver studies provide key evidence for 10-formylfolic acid formation:
Notably, 10-formylfolic acid is not utilizable by mammalian cells. CCRF-CEM leukemia cells fail to proliferate when supplemented with 10-formylfolic acid, unlike 10-formyl-DHF or 5-formyl-THF [6]. This contrasts with enteric bacteria, which can reduce and incorporate it into active folate pools [6].
Table 3: Evidence for 10-Formylfolic Acid Formation in Mammalian Systems
Experimental Model | Intervention | Key Finding | Implication |
---|---|---|---|
Rat liver slices | [¹⁴C]Folic acid incubation | 10-Formylfolic acid identified as metabolite | Non-enzymatic oxidation in vivo [4] |
Rat liver slices | Methotrexate + folic acid | Increased 10-formylfolic acid accumulation | DHFR inhibition promotes oxidation |
Human leukemia cells | 10-Formylfolic acid supply | No cell growth support | Lacks bioactivity [6] |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7